molecular formula C11H11Cl2NO2 B4880150 3,5-dichloro-4-methoxy-N-prop-2-enylbenzamide

3,5-dichloro-4-methoxy-N-prop-2-enylbenzamide

Cat. No.: B4880150
M. Wt: 260.11 g/mol
InChI Key: FKIBEBYSZCRFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-methoxy-N-prop-2-enylbenzamide is an organic compound characterized by the presence of dichloro, methoxy, and prop-2-enyl functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-prop-2-enylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloro-4-methoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 3,5-dichloro-4-methoxybenzoic acid is converted to an amide using prop-2-enylamine under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-methoxy-N-prop-2-enylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3,5-dichloro-4-hydroxy-N-prop-2-enylbenzamide.

    Reduction: Formation of 3,5-dichloro-4-methoxy-N-prop-2-enylbenzylamine.

    Substitution: Formation of this compound derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

3,5-Dichloro-4-methoxy-N-prop-2-enylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-prop-2-enylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: Contains a pyridine ring instead of a benzamide core.

Uniqueness

3,5-Dichloro-4-methoxy-N-prop-2-enylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichloro and methoxy groups, along with the prop-2-enyl substituent, make it a versatile compound for various applications.

Properties

IUPAC Name

3,5-dichloro-4-methoxy-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c1-3-4-14-11(15)7-5-8(12)10(16-2)9(13)6-7/h3,5-6H,1,4H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIBEBYSZCRFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dichloro-4-methoxy-N-prop-2-enylbenzamide
Reactant of Route 2
Reactant of Route 2
3,5-dichloro-4-methoxy-N-prop-2-enylbenzamide
Reactant of Route 3
Reactant of Route 3
3,5-dichloro-4-methoxy-N-prop-2-enylbenzamide
Reactant of Route 4
Reactant of Route 4
3,5-dichloro-4-methoxy-N-prop-2-enylbenzamide
Reactant of Route 5
Reactant of Route 5
3,5-dichloro-4-methoxy-N-prop-2-enylbenzamide
Reactant of Route 6
Reactant of Route 6
3,5-dichloro-4-methoxy-N-prop-2-enylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.